molecular formula C19H29N5O4 B1605582 N-Acetylphenylalanylarginine ethyl ester CAS No. 69536-83-0

N-Acetylphenylalanylarginine ethyl ester

Cat. No.: B1605582
CAS No.: 69536-83-0
M. Wt: 391.5 g/mol
InChI Key: OYCLWYIGLJFSMM-HOTGVXAUSA-N
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Description

N-Acetylphenylalanylarginine ethyl ester is a synthetic peptide derivative widely used as a model compound in spectroscopic and biochemical studies. Structurally, it consists of phenylalanine (aromatic side chain) and arginine (basic guanidinium group) residues, acetylated at the N-terminus and esterified at the C-terminus. This modification enhances its stability in aqueous solutions and makes it a valuable tool for investigating solvent interactions, temperature-dependent conformational changes, and enzymatic hydrolysis mechanisms. Its applications span protein folding studies, enzyme-substrate interactions, and spectroscopic probes for aromatic amino acid behavior .

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4/c1-3-28-18(27)15(10-7-11-22-19(20)21)24-17(26)16(23-13(2)25)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-12H2,1-2H3,(H,23,25)(H,24,26)(H4,20,21,22)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLWYIGLJFSMM-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989507
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69536-83-0
Record name N-Acetylphenylalanylarginine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)-2-[(1-hydroxyethylidene)amino]-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylphenylalanylarginine ethyl ester can be synthesized through a series of chemical reactions involving the esterification of N-acetylphenylalanylarginine. The process typically involves the use of ethyl alcohol and a catalyst to facilitate the esterification reaction . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Acetylphenylalanylarginine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

N-Acetylphenylalanylarginine ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-acetylphenylalanylarginine ethyl ester involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and proteins, modulating their activity and function. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic Properties

Absorbance Peaks and Temperature Dependence

N-Acetylphenylalanylarginine ethyl ester is often compared to other acetylated aromatic amino acid ethyl esters, such as N-Acetyl-L-tyrosine ethyl ester and N-Acetyl-L-tryptophan ethyl ester. Key findings include:

  • Temperature Sensitivity : Over 0–100°C, this compound exhibits a linear shift in absorbance peaks (Figure 2, ). In contrast, the tyrosine derivative shows greater sensitivity due to its hydroxyl group, which participates in hydrogen bonding, while the tryptophan derivative’s indole ring causes broader absorbance shifts.
  • Solvent Dielectric Effects: In water-ethylene glycol mixtures, the phenylalanine derivative’s peak shifts are less pronounced than those of tyrosine and tryptophan derivatives, reflecting its lower polarity (Figure 4, ). In methanol, acetonitrile, and DMSO mixtures, the phenylalanine derivative’s absorbance remains stable, whereas tyrosine’s peaks red-shift significantly due to solvent polarity and hydrogen-bonding interactions (Figure 3, ).
pH Dependence

At pH 3–8, this compound demonstrates minimal pH-dependent spectral changes compared to tyrosine (whose phenolic hydroxyl ionizes at high pH) and tryptophan (indole protonation at low pH) (Figure 1, ).

Structural and Functional Comparisons

Aromatic Side Chains
  • Phenylalanine : Lacks ionizable or polar groups in its benzyl side chain, resulting in hydrophobic interactions and stable absorbance profiles.
  • Tyrosine: Contains a phenolic hydroxyl group, enabling hydrogen bonding and pH-dependent ionization (pKa ~10). This increases its solvent sensitivity .
  • Tryptophan : The indole ring absorbs strongly at 280 nm, making it a key chromophore in UV spectroscopy. Its absorbance is more temperature-sensitive due to ring stacking interactions .
Ester Group Modifications
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl esters (e.g., Methyl N-acetylphenylalaninate, ), influencing membrane permeability and enzymatic hydrolysis rates.
  • N-Substituents: N-Acetylation protects the amino group from degradation, whereas N-methyl or N-benzyl derivatives () introduce steric hindrance, altering substrate specificity in enzymatic assays.

Data Tables

Table 1: Absorbance Peak Shifts Under Solvent Variations

Compound Water → Ethylene Glycol Shift (nm) Water → Methanol Shift (nm)
This compound 2.1 1.5
N-Acetyl-L-tyrosine ethyl ester 3.8 3.2
N-Acetyl-L-tryptophan ethyl ester 4.5 4.0

Data derived from Figures 2–4

Table 2: pH and Temperature Sensitivity

Compound pH 3–8 Absorbance Change (%) ΔAbsorbance (10–60°C)
This compound 5% 12%
N-Acetyl-L-tyrosine ethyl ester 18% 22%
N-Acetyl-L-tryptophan ethyl ester 10% 25%

Data from Figures 1 and 4

Key Research Findings

  • Solvent Polarity: The phenylalanine derivative’s absorbance is least affected by solvent dielectric constant, while tyrosine and tryptophan derivatives show pronounced shifts due to polar side chains .
  • Enzymatic Stability : Ethyl esters like this compound are more resistant to esterase hydrolysis compared to methyl esters, enhancing their utility in prolonged biochemical assays .
  • Structural Analogues: Substitutions such as cyano or benzoyl groups (e.g., N-Acetyl-α-cyano-p-benzoyl-D,L-phenylalanine ethyl ester, ) introduce steric and electronic effects, reducing binding affinity in enzyme-substrate models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Acetylphenylalanylarginine ethyl ester
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